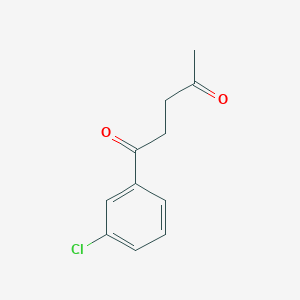

1-(3-Chlorophenyl)pentane-1,4-dione

Description

1-(3-Chlorophenyl)pentane-1,4-dione is a diketone derivative featuring a 3-chlorophenyl substituent at the 1-position of the pentane-1,4-dione backbone. It is synthesized via copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids, yielding 58% after purification by column chromatography (petroleum ether/ethyl acetate = 5:1) . The compound is characterized by ¹H NMR, ¹³C NMR, IR, and HRMS (ESI) data, confirming its structure. Its primary applications lie in pharmaceutical intermediate synthesis, such as in the development of pyrrole derivatives for antimicrobial agents (e.g., BM212 series) and materials science research .

Properties

CAS No. |

735276-43-4 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

1-(3-chlorophenyl)pentane-1,4-dione |

InChI |

InChI=1S/C11H11ClO2/c1-8(13)5-6-11(14)9-3-2-4-10(12)7-9/h2-4,7H,5-6H2,1H3 |

InChI Key |

URWAEVRPAMPJHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)pentane-1,4-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with pentane-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 1-(3-chlorophenyl)pentane-1,4-dione may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)pentane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)pentane-1,4-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.

Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)pentane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(3-Chlorophenyl)pentane-1,4-dione are influenced by its substituents. Below is a comparative analysis with analogous diketones:

Table 1: Key Properties of 1-(3-Chlorophenyl)pentane-1,4-dione and Analogues

Key Findings

Substituent Position and Yield :

- The para-chloro isomer (1-(4-Chlorophenyl)pentane-1,4-dione) achieves an 87% yield, significantly higher than the meta-chloro isomer (58%) . This disparity arises from electronic effects: para-substitution minimizes steric hindrance and optimizes resonance stabilization during synthesis.

- Methyl substituents (e.g., 1-m-Tolyl-pentane-1,4-dione) yield 67%, outperforming chloro derivatives due to reduced electron-withdrawing effects, which may accelerate intermediate formation .

Steric Effects :

- Bulky groups like isopropyl (1-(4-Isopropylphenyl)pentane-1,4-dione) reduce yields (50%) due to hindered reaction kinetics during cyclization or coupling steps .

Functional Group Diversity :

- The pyridinyl substituent in 1-(Pyridin-2-yl)pentane-1,4-dione enables coordination with transition metals (e.g., cadmium), highlighting its utility in material science versus the pharmacological focus of chlorophenyl analogues .

Pharmacological Relevance :

- Chlorophenyl-substituted diketones are critical intermediates for pyrrole synthesis (e.g., GSK303A, a pyrrole-based antimicrobial agent derived from 1-(4-Chlorophenyl)pentane-1,4-dione) .

- The 3-chloro isomer’s meta-substitution may influence binding affinity in drug-receptor interactions, though direct pharmacological data remain unexplored in the provided evidence.

Biological Activity

1-(3-Chlorophenyl)pentane-1,4-dione is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a dione functional group. This compound has garnered attention due to its potential biological activities, particularly in the realm of enzyme inhibition and interactions with various molecular targets.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 210.65 g/mol

- CAS Number : 735276-43-4

The compound exists as a solid at room temperature and exhibits significant chemical reactivity due to the presence of both carbonyl groups and the chlorinated aromatic ring.

Biological Activity

Research indicates that 1-(3-Chlorophenyl)pentane-1,4-dione exhibits potential biological activity, particularly in enzyme inhibition studies. The compound may interact with various molecular targets, influencing biochemical pathways.

Enzyme Inhibition

The structure of 1-(3-Chlorophenyl)pentane-1,4-dione allows for π-π interactions with aromatic residues in proteins and hydrogen bonding with active site residues of target enzymes. This interaction profile suggests that the compound could modulate enzyme activity effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

The uniqueness of 1-(3-Chlorophenyl)pentane-1,4-dione lies in its specific arrangement of functional groups and the presence of the chlorinated aromatic ring at the meta position. This structural arrangement influences its reactivity patterns and biological activity compared to similar compounds.

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)pentane-1,4-dione | 53842-12-9 | Different position of chlorine atom on phenyl ring |

| 3-(4-Chlorophenyl)-2-butanone | 25017-08-7 | Ketone functional group instead of dione |

| 2-(3-Chlorophenyl)-2-butanone | 25017-08-7 | Similar carbon skeleton but different functional group |

| 3-(2-Chlorophenyl)-pentane-1,4-dione | Not specified | Variation in chlorine position on phenyl ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.